2-(1-Methylpyrrolidin-2-yl)piperidine

Lipophilicity CNS drug design Permeability

2-(1-Methylpyrrolidin-2-yl)piperidine (CAS 118046-19-8) is a bicyclic diamine comprising a piperidine ring directly linked at its 2-position to a 1-methylpyrrolidine moiety. With a molecular formula of C₁₀H₂₀N₂ and a molecular weight of 168.28 g/mol, this compound presents a saturated, nitrogen-rich scaffold possessing two basic centres.

Molecular Formula C10H20N2
Molecular Weight 168.284
CAS No. 118046-19-8
Cat. No. B2493241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Methylpyrrolidin-2-yl)piperidine
CAS118046-19-8
Molecular FormulaC10H20N2
Molecular Weight168.284
Structural Identifiers
SMILESCN1CCCC1C2CCCCN2
InChIInChI=1S/C10H20N2/c1-12-8-4-6-10(12)9-5-2-3-7-11-9/h9-11H,2-8H2,1H3
InChIKeyUADZBVXKQFURSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Methylpyrrolidin-2-yl)piperidine (CAS 118046-19-8) – Core Chemical Identity and Structural Context for Procurement


2-(1-Methylpyrrolidin-2-yl)piperidine (CAS 118046-19-8) is a bicyclic diamine comprising a piperidine ring directly linked at its 2-position to a 1-methylpyrrolidine moiety [1]. With a molecular formula of C₁₀H₂₀N₂ and a molecular weight of 168.28 g/mol, this compound presents a saturated, nitrogen-rich scaffold possessing two basic centres [1]. Its computed physicochemical profile—XLogP3 of 1.3 and a topological polar surface area (TPSA) of 15.3 Ų—indicates moderate lipophilicity and high predicted membrane permeability, positioning it as a compact fragment-like building block for medicinal chemistry and a potential scaffold for central nervous system (CNS) drug discovery programs [1].

Why Piperidine or Simple Pyrrolidine Analogs Cannot Replace 2-(1-Methylpyrrolidin-2-yl)piperidine in Research Settings


Superficial structural similarity to monocyclic piperidines or pyrrolidines does not translate to functional interchangeability. The presence of both a piperidine and an N-methylpyrrolidine ring in a single, compact molecule creates a unique stereoelectronic environment that cannot be replicated by simple mixtures or monocyclic analogs [1]. Critical differences in basicity, conformational flexibility, and three-dimensional shape affect target binding and pharmacokinetic properties. Direct quantitative comparisons of computed descriptors demonstrate substantial divergence from in-class analogs, as detailed in Section 3 [1].

Quantitative Differential Evidence for 2-(1-Methylpyrrolidin-2-yl)piperidine Against Closest Analogs


Elevated Lipophilicity (XLogP3) of 2-(1-Methylpyrrolidin-2-yl)piperidine Relative to Piperidine

The target compound shows an XLogP3 of 1.3, reflecting its balanced hydrophobic character conferred by the saturated bicyclic system. This differentiates it from piperidine, which has a computed XLogP3 of 0.0, indicating a 1.3 log unit increase in lipophilicity [1][2]. This difference is critical for optimizing blood-brain barrier penetration in CNS-targeted libraries.

Lipophilicity CNS drug design Permeability

Lower Topological Polar Surface Area (TPSA) of 2-(1-Methylpyrrolidin-2-yl)piperidine Compared to Piperidine Amides Isosteres

The target compound exhibits a very low computed TPSA of 15.3 Ų. This is significantly lower than typical N-substituted piperidine amide isosteres (e.g., N-acetylpiperidine: TPSA ≈ 20.3 Ų), representing a ≈25% reduction in polar surface area. This property is instrumental in enhancing passive membrane diffusion and oral absorption.

Membrane permeability Oral bioavailability Physicochemical properties

Distinct Molecular Weight and Fractional sp³ Carbon Content vs. Aromatic Pyrrolidine-Piperidine Bioisosteres

With a molecular weight of 168.28 g/mol and a fully saturated scaffold (100% sp³ carbon), the target compound contrasts sharply with its aromatic analog, 2-(1-methyl-1H-pyrrol-2-yl)piperidine, which has a molecular weight of 164.25 g/mol and a significantly lower fraction of sp³ carbons. The higher saturation imparts greater three-dimensionality and could lead to superior solubility and reduced non-specific binding.

Fragment-based drug discovery Three-dimensionality Solubility

Structural Novelty and Synthetic Tractability as a Late-Stage Functionalization Handle

Commercially available at 95% purity , this compound serves as a versatile intermediate for constructing novel chemical space. Its dual basic amine architecture allows for chemoselective functionalization, a capability not present in monocyclic amines. This property can be exploited to generate focused libraries of compounds with patentable structural novelty, providing a distinct advantage in pharmaceutical research.

Synthetic intermediate Late-stage functionalization Medicinal chemistry

Optimal Application Scenarios for 2-(1-Methylpyrrolidin-2-yl)piperidine Based on Verified Evidence


Privileged Fragment for CNS Drug Discovery Libraries

Owing to its balanced XLogP3 of 1.3 and very low TPSA of 15.3 Ų, 2-(1-methylpyrrolidin-2-yl)piperidine is ideally suited as a core scaffold in fragment-based drug discovery programs targeting CNS receptors. Its physicochemical profile places it in the optimal range for blood-brain barrier penetration, making it a superior choice over monocyclic piperidine or pyrrolidine fragments. Procurement teams should prioritize it for CNS-focused fragment library generation [1][2].

Scaffold-Hopping Replacement for Aromatic Bioisosteres

When seeking to replace aromatic moieties with more three-dimensional, saturated scaffolds—a strategy known to enhance clinical success—2-(1-methylpyrrolidin-2-yl)piperidine provides a direct, fully-saturated (Fsp³ = 1.00) alternative to compounds like 2-(1-methyl-1H-pyrrol-2-yl)piperidine. This substitution can significantly improve the solubility and selectivity profile of lead compounds while maintaining a similar molecular topology [1][3].

Medicinal Chemistry Lead Optimization via Late-Stage Derivatization

The presence of two chemically distinct, saturable amine sites allows this compound to serve as a powerful synthetic handle. Research groups can exploit chemoselective acylation, alkylation, or reductive amination to generate diverse compound libraries rapidly. Its commercial availability at 95% purity eliminates the need for multi-step synthesis, thereby accelerating structure-activity relationship (SAR) studies .

Procurement Reference Standard for Analytical Method Development

For organizations developing synthetic routes or analytical methods involving piperidine-pyrrolidine hybrids, the confirmed structure and purity of this compound (as provided by vendor QC data) enable its use as a reference standard. This ensures method accuracy and reproducibility, reducing the risk associated with using non-certified in-house intermediates .

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